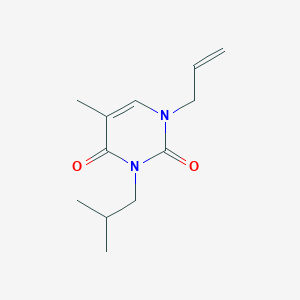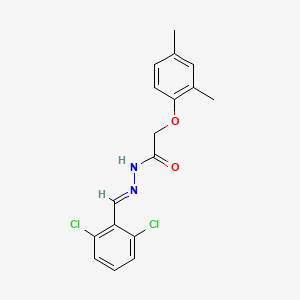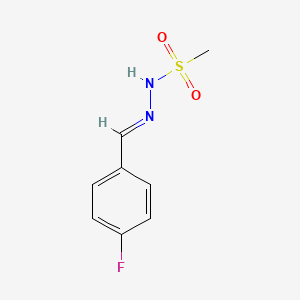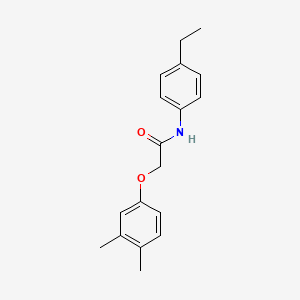
1-allyl-3-isobutyl-5-methyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pyrimidine derivatives, including structures similar to 1-allyl-3-isobutyl-5-methyl-2,4(1H,3H)-pyrimidinedione, can be synthesized through various chemical reactions. For instance, bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives have been prepared by bromination, showcasing the versatility in functionalizing the pyrimidine core (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Molecular Structure Analysis
The crystal and molecular structure of pyrimidine derivatives, including those similar to this compound, have been determined using single crystal X-ray diffraction data. Such studies reveal the crystallization patterns, molecular dimensions, and intermolecular interactions critical for understanding the compound's behavior in various conditions (Yıldırım, Koca, Dinçer, Özdemir, & Andaç, 2006).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions that define their chemical properties. For example, the organocatalytic Michael-Knoevenagel-hetero-Diels-Alder reactions provide an efficient asymmetric one-pot strategy to isochromene pyrimidinedione derivatives, demonstrating the compound's reactivity and potential for creating complex molecular structures with high stereoselectivity (Hong, Dange, Ding, & Liao, 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
This research outlines the development of an efficient process for preparing N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the production of premafloxacin. The process includes an asymmetric Michael addition and a stereoselective alkylation step involving (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one (Fleck et al., 2003).
Structure-Activity Relationships of Pyrimidinedione Derivatives
This study examines the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives. It highlights the significance of molecular fit in the binding pocket for inhibitory activity, exploring modifications at N-1 of the pyrimidinedione (Buckheit et al., 2007).
Associative Mechanism in Allylpalladium Complexes
Research on allylpalladium complexes with N-donor ligands provides evidence of an associative mechanism involving apparent allyl rotation and Pd−N bond rupture. This study explores various factors influencing these processes (Jalón et al., 2005).
Biological Applications and Activity
Antiviral Activity of Pyrimidin-4(3H)-ones
This paper discusses the synthesis and evaluation of 5-allyl-6-benzylpyrimidin-4(3H)-ones for their activity against HIV-1. One particular analogue showed potent anti-HIV-1 activity, indicating the potential of these compounds in antiviral therapy (Khalifa & Al-Omar, 2014).
Antibacterial Agents in Pyrimidine Derivatives
A study on 2,4-diamino-5-benzylpyrimidines reveals their potential as antibacterial agents, particularly against anaerobic organisms. The research highlights the preparation of alkenyl derivatives and their effectiveness in comparison to existing treatments (Roth et al., 1989).
Propriétés
IUPAC Name |
5-methyl-3-(2-methylpropyl)-1-prop-2-enylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-6-13-8-10(4)11(15)14(12(13)16)7-9(2)3/h5,8-9H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTNXYZJWWRIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC(C)C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)
![8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)

![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)
![5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5548811.png)

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)